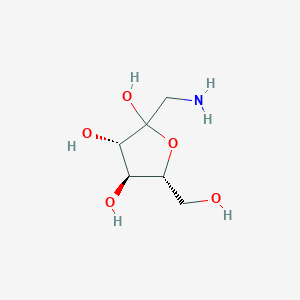
1,6,6-triacetyloxyhexa-2,4-diynyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,6-triacetyloxyhexa-2,4-diynyl acetate is a chemical compound with the molecular formula C14H14O8 and a molecular weight of 310.26 g/mol . It is also known by its IUPAC name, acetic acid 1,6,6-triacetoxy-hexa-2,4-diynyl ester . This compound is characterized by its unique structure, which includes multiple acetoxy groups and a diynyl backbone.
Preparation Methods
The synthesis of 1,6,6-triacetyloxyhexa-2,4-diynyl acetate typically involves the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction . The industrial production methods for this compound may involve similar acetylation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,6,6-triacetyloxyhexa-2,4-diynyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, resulting in the formation of polyols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6,6-triacetyloxyhexa-2,4-diynyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6,6-triacetyloxyhexa-2,4-diynyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The diynyl backbone can also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
1,6,6-triacetyloxyhexa-2,4-diynyl acetate can be compared with other similar compounds, such as:
1,6,6-trihydroxyhexa-2,4-diynyl acetate: This compound has hydroxyl groups instead of acetoxy groups, which affects its reactivity and applications.
1,6,6-triacetyloxyhexa-2,4-diynyl propionate: This compound has a propionate ester instead of an acetate ester, which can influence its chemical properties and uses. The uniqueness of this compound lies in its specific combination of acetoxy groups and diynyl backbone, which provides distinct reactivity and versatility in various applications.
Properties
CAS No. |
67088-71-5 |
|---|---|
Molecular Formula |
C14H14O8 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
1,6,6-triacetyloxyhexa-2,4-diynyl acetate |
InChI |
InChI=1S/C14H14O8/c1-9(15)19-13(20-10(2)16)7-5-6-8-14(21-11(3)17)22-12(4)18/h13-14H,1-4H3 |
InChI Key |
KAOHNPSLUMEWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C#CC#CC(OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


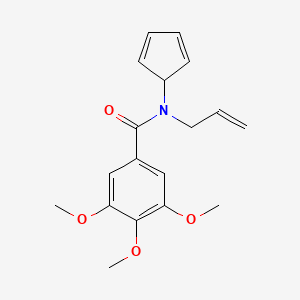
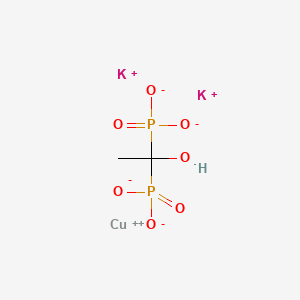
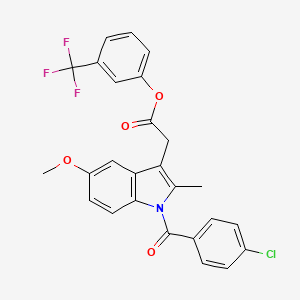
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
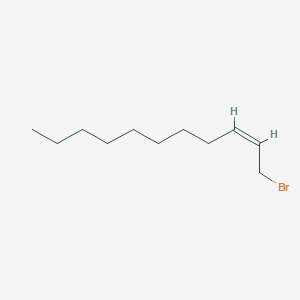
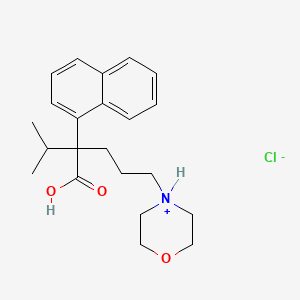
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)
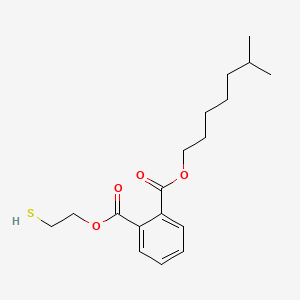

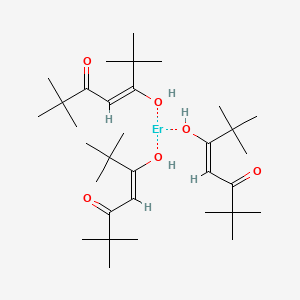
![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)
